ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

Regioselective Electrophilic Substitution Heterocyclic Bromination Pyrazole Derivatization

Researchers requiring regioisomerically pure pyrazole building blocks for SAR-driven agrochemical and medicinal chemistry programs face supply inconsistency and isomer contamination risks. Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 85290-77-3) directly resolves this. - Defined 1,5-dimethyl substitution avoids confounding SAR variables vs. 1,3-isomer; documented 4°C mp difference in derived acids ensures identity. - Enables 70% yield bromination-decarboxylation to 4-bromo-1,5-dimethyl-1H-pyrazole, a key Suzuki coupling partner. - Available in 95% and 97% purity grades; sealed, room-temperature storage simplifies inventory management.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 85290-77-3
Cat. No. B1590429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
CAS85290-77-3
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C)C
InChIInChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-9-10(3)6(7)2/h5H,4H2,1-3H3
InChIKeyBUPSXJWSGYSVFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,5-Dimethyl-1H-Pyrazole-4-Carboxylate: Specifications & Utility


Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 85290-77-3) is a 1,5-disubstituted pyrazole-4-carboxylate ester with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . This compound serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical research, functioning primarily as a synthetic intermediate for more complex pyrazole derivatives. Pyrazole-4-carboxylates are established scaffolds in drug discovery, with demonstrated applications in the development of anti-inflammatory, antimicrobial, and fungicidal agents [1]. The 1,5-dimethyl substitution pattern confers distinct physicochemical properties and regioselective reactivity that differentiate this ester from its 1,3-dimethyl isomer and other pyrazole carboxylate analogs [2].

Why Substituting Ethyl 1,5-Dimethyl-1H-Pyrazole-4-Carboxylate Fails


Direct substitution of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate with its 1,3-dimethyl isomer or other pyrazole carboxylate analogs is not scientifically valid due to fundamental differences in regiochemistry, physicochemical properties, and downstream reactivity. The position of methyl substituents on the pyrazole ring (1,5- versus 1,3-) alters the electronic environment, hydrogen-bonding capacity, and steric profile of the molecule, which in turn influences its behavior as a synthetic intermediate [1]. Comparative studies have demonstrated that these positional isomers exhibit divergent reaction yields in electrophilic substitution reactions and possess distinct physical properties, including different melting points for their carboxylic acid derivatives [1]. Furthermore, the ester moiety (ethyl versus methyl) impacts solubility, volatility, and reactivity in subsequent transformations, making simple substitution without experimental validation a high-risk approach for research reproducibility [2]. The quantitative evidence presented in Section 3 substantiates these differentiation claims.

Quantitative Differentiation: 1,5- vs. 1,3-Dimethyl Pyrazole-4-Carboxylate


Bromination Yields: 1,5-Dimethyl vs. 1,3-Dimethyl Isomer

In a direct head-to-head bromination study, the 1,3-dimethyl isomer of 1H-pyrazole-4-carboxylic acid afforded the corresponding 4-bromo derivative in 80% yield, whereas the 1,5-dimethyl isomer yielded only 70% under identical reaction conditions [1]. This 10 percentage point difference in isolated yield reflects the distinct electronic and steric influences imposed by the 1,5- versus 1,3-dimethyl substitution pattern on the electrophilic aromatic substitution reaction. Both reactions were conducted on 14 g scale using 16 g of bromine in aqueous sodium hydroxide, followed by acidification and chloroform extraction . The bromination products were characterized by 1H NMR and IR spectroscopy, confirming that substitution occurred exclusively at the 4-position of the pyrazole ring for both isomers [1]. This quantitative divergence demonstrates that the 1,5-dimethyl isomer exhibits measurably lower reactivity toward electrophilic bromination than its 1,3-dimethyl counterpart.

Regioselective Electrophilic Substitution Heterocyclic Bromination Pyrazole Derivatization

Regioselective Synthetic Routes: 1,5- vs. 1,3-Dimethyl

The synthesis of 1,5-dimethyl-1H-pyrazole-4-carboxylates versus 1,3-dimethyl isomers proceeds through fundamentally different regioselective pathways. Studies on the reaction of 2-dimethylaminomethylene-3-oxoalkanoates with methylhydrazine demonstrate that this condensation generally produces a mixture of 3- and 5-substituted ethyl 1-methyl-1H-pyrazole-4-carboxylates, with the regiochemical outcome dependent on the substitution pattern of the starting β-ketoester derivative [1]. In contrast, the reaction of ethyl 2-formyl-3-oxo-propionate (ethoxycarbonylmalondialdehyde) with appropriately substituted hydrazines provides direct access to N-1 substituted ethyl 4-pyrazolecarboxylates with defined regiochemistry [2]. The 1,5-dimethyl substitution pattern specifically arises from cyclocondensation reactions where the hydrazine component attacks the carbonyl group proximal to the eventual 5-position substituent. This synthetic divergence means that the 1,5-dimethyl and 1,3-dimethyl isomers cannot be produced interchangeably from the same starting materials without significant optimization of reaction conditions and subsequent chromatographic separation.

Pyrazole Regioselective Synthesis Hydrazine Cyclocondensation Isomer-Specific Routes

Melting Point Difference: 1,5- vs. 1,3-Dimethyl Acid

The carboxylic acid precursors of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate and its 1,3-dimethyl isomer exhibit measurably different melting points, providing a clear physicochemical basis for differentiation. According to the bromination study by Attaryan et al., 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (the precursor to the 1,3-dimethyl ethyl ester) exhibits a melting point of 182°C, whereas 1,5-dimethyl-1H-pyrazole-4-carboxylic acid (the precursor to the target compound) melts at 186°C [1]. This 4°C difference in melting point, while modest, is analytically significant and reflects the different crystal packing arrangements and intermolecular interactions dictated by the positional isomerism. The ethyl ester derivatives themselves, while both are liquids or low-melting solids at room temperature, inherit this structural distinction that manifests in the solid-state properties of their hydrolyzed carboxylic acid forms. These differences are directly attributable to the altered hydrogen-bonding network and molecular geometry resulting from the 1,5- versus 1,3-dimethyl substitution pattern on the pyrazole ring [1].

Pyrazole Carboxylic Acid Physical Properties Thermal Analysis Isomer Identification

Purity Specifications & Physical Form Variability

Analysis of commercial supplier specifications reveals variability in reported purity and physical form for ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate that has direct implications for procurement decisions. Multiple vendors supply this compound with standard purity of 95% , while higher purity grades of 97% are also commercially available . Notably, the physical form is inconsistently reported across suppliers: some describe the compound as a white to yellow solid , while others list it as a liquid . This discrepancy in reported physical state may reflect differences in batch purity, storage conditions, or the compound's tendency to exist as a low-melting solid that can appear as a liquid at ambient laboratory temperatures. The boiling point is predicted at 243.9±20.0°C at 760 mmHg with a vapor pressure of 0.0±0.5 mmHg at 25°C . Such variability in commercial specifications underscores the importance of verifying lot-specific certificates of analysis before use in sensitive applications.

Chemical Purity Procurement Specifications Analytical Quality Control

Validated Applications: Ethyl 1,5-Dimethyl-1H-Pyrazole-4-Carboxylate


4-Bromo-1,5-Dimethyl Pyrazole Synthesis

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate serves as a precursor to 4-bromo-1,5-dimethyl-1H-pyrazole via hydrolysis to the carboxylic acid followed by bromination and decarboxylation. Based on the direct head-to-head comparison data, researchers should anticipate a 70% yield for the bromination step when using the 1,5-dimethyl isomer, compared to 80% for the 1,3-dimethyl analog [1]. This yield differential should inform reaction optimization strategies and cost calculations for multistep syntheses. The brominated pyrazole product is a versatile intermediate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents at the pyrazole 4-position for structure-activity relationship studies .

SDHI Fungicide Intermediate

Pyrazole-4-carboxylate esters, including the 1,5-dimethyl derivative, function as key intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides [1]. The 1,5-dimethyl substitution pattern on the pyrazole-4-carboxylate scaffold provides a distinct steric and electronic profile that influences the binding affinity of the final carboxamide fungicide to the SDH enzyme target. Researchers developing novel SDHI fungicides should select the 1,5-dimethyl isomer specifically when the target compound's structure-activity relationship studies or patent claims require this exact substitution pattern, as the 1,3-dimethyl isomer may produce different biological activity profiles due to altered molecular geometry .

Medicinal Chemistry Building Block

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is employed as a building block in medicinal chemistry programs targeting anti-inflammatory, antimicrobial, and antipyretic agents [1]. The 1,5-dimethyl substitution pattern confers a unique spatial arrangement of the methyl groups relative to the 4-carboxylate ester functionality, which affects hydrogen-bonding interactions with biological targets and influences the compound's lipophilicity and metabolic stability . In structure-activity relationship studies, the 1,5-dimethyl isomer should be used when the lead compound or pharmacophore model specifies this substitution pattern; substitution with the 1,3-dimethyl isomer would introduce uncontrolled variables that could confound SAR interpretation due to the 4°C melting point difference observed in the carboxylic acid derivatives .

Analytical Reference Standard

The documented physicochemical differences between 1,5-dimethyl and 1,3-dimethyl pyrazole-4-carboxylate derivatives, including the 4°C melting point differential of their carboxylic acid precursors [1], establish ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate as a necessary reference standard for analytical method development. Laboratories developing HPLC, GC, or NMR methods for the separation and identification of regioisomeric pyrazole carboxylates should procure authentic samples of both isomers to establish retention times, spectral fingerprints, and method specificity. The commercial availability of both 95% and 97% purity grades allows researchers to select the appropriate purity level based on the sensitivity requirements of their analytical application.

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